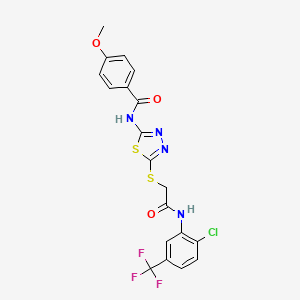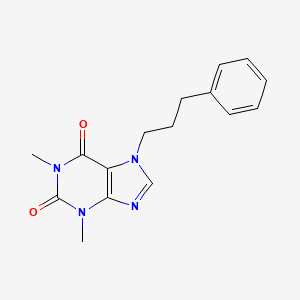![molecular formula C8H8ClF3N2O B2614007 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride CAS No. 2155852-94-9](/img/structure/B2614007.png)
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly known as TFEA hydrochloride and has been synthesized using different methods.
作用機序
The mechanism of action of TFEA hydrochloride is not fully understood. However, it has been reported to inhibit the activity of histone acetyltransferases (HATs) and p300/CBP-associated factor (PCAF), which are involved in the regulation of gene expression. TFEA hydrochloride has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
TFEA hydrochloride has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of oxidative stress and inflammation. TFEA hydrochloride has also been reported to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. TFEA hydrochloride has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
実験室実験の利点と制限
TFEA hydrochloride has several advantages for lab experiments. It is a stable compound and can be easily synthesized using different methods. TFEA hydrochloride has been reported to have low toxicity and can be used at relatively high concentrations in cell culture experiments. However, TFEA hydrochloride has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents. TFEA hydrochloride is also relatively expensive compared to other compounds.
将来の方向性
TFEA hydrochloride has potential applications in various fields of scientific research. Future research should focus on the development of more efficient and cost-effective synthesis methods for TFEA hydrochloride. The mechanism of action of TFEA hydrochloride should be further investigated to understand its potential applications in the treatment of various diseases. Future research should also focus on the development of TFEA hydrochloride derivatives with improved pharmacological properties.
合成法
TFEA hydrochloride can be synthesized using different methods. One of the most common methods is the reaction of 3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid with acetic anhydride to form 2-acetamido-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one. This intermediate is then treated with hydrogen chloride to form TFEA hydrochloride. Other methods include the reaction of 3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid with acetyl chloride or acetic acid.
科学的研究の応用
TFEA hydrochloride has been extensively studied for its potential applications in scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. TFEA hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. TFEA hydrochloride has been reported to have antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZAQKMMPMWHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613924.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)


![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)
![2-(2-fluorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2613931.png)
![3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613935.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2613936.png)
![(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2613937.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2613938.png)
![(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2613939.png)
![N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2613945.png)
![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)